molecular formula C9H16O2 B15349167 Pentyl 2-butenoate CAS No. 25415-76-3

Pentyl 2-butenoate

Cat. No.: B15349167
CAS No.: 25415-76-3
M. Wt: 156.22 g/mol
InChI Key: PWYYERNADDIMJR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is an ester formed from pentanol and 2-butenoic acid. This compound is known for its distinctive odor and is commonly used in fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl 2-butenoate can be synthesized through the esterification reaction between pentanol and 2-butenoic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with efficient mixing and heating systems to ensure optimal reaction conditions. The resulting ester is then purified through distillation to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: Pentyl 2-butenoate can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield pentanol and 2-butenoic acid.

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce pentyl 2,3-dihydroxybutanoate.

  • Reduction: Reduction reactions can yield pentyl 2-butene.

  • Hydrolysis: Hydrolysis results in the formation of pentanol and 2-butenoic acid.

Scientific Research Applications

Pentyl 2-butenoate has various applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a solvent in chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate enzyme activities and metabolic pathways.

  • Medicine: this compound is explored for its potential therapeutic properties, such as its use in drug delivery systems and as an anti-inflammatory agent.

  • Industry: It is employed in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which pentyl 2-butenoate exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with cellular membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Pentyl 2-butenoate is similar to other esters, such as butyl propionate and amyl butyrate. it is unique in its structure and properties, which contribute to its distinct applications in various fields. The comparison with similar compounds highlights its versatility and potential for diverse uses.

Properties

CAS No.

25415-76-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

pentyl (E)-but-2-enoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3/b7-4+

InChI Key

PWYYERNADDIMJR-QPJJXVBHSA-N

Isomeric SMILES

CCCCCOC(=O)/C=C/C

Canonical SMILES

CCCCCOC(=O)C=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.